The synthesis of 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine typically involves multiple synthetic steps. A common approach includes:
The molecular structure of 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine can be described by its molecular formula and a molecular weight of approximately 289.20 g/mol. The compound features:
The presence of these functional groups enhances the compound's lipophilicity and biological activity, making it suitable for various applications .
3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine participates in several types of chemical reactions:
These reactions are influenced by specific reagents and conditions used during synthesis or modification processes .
The mechanism of action for 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine involves its interaction with specific biological targets. The fluorine atoms enhance binding affinity to certain enzymes or receptors, modulating biological pathways. The trifluoromethoxy group increases lipophilicity, facilitating cellular membrane penetration and improving bioavailability.
This compound's unique structure allows it to influence various biochemical pathways, which is particularly valuable in drug discovery and development contexts .
The physical and chemical properties of 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 289.20 g/mol |
IUPAC Name | 2,4-difluoro-6-[3-(trifluoromethoxy)phenyl]aniline |
InChI | InChI=1S/C13H8F5NO/c14-8-5... |
InChI Key | IXJJAOZWKUGIHA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC(=C2)F)F)N |
These properties play a crucial role in determining its reactivity and potential applications in various scientific fields .
The applications of 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine span several scientific domains:
Its diverse applications underscore its significance in ongoing research efforts aimed at discovering new compounds with enhanced efficacy and safety profiles .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0